molecular formula C16H22N2O2 B250024 N-[4-(allyloxy)phenyl]-N'-cyclohexylurea

N-[4-(allyloxy)phenyl]-N'-cyclohexylurea

Cat. No. B250024
M. Wt: 274.36 g/mol
InChI Key: HIZUXXLWMYZUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(allyloxy)phenyl]-N'-cyclohexylurea, also known as AC-42, is a compound that has been developed as a potential therapeutic agent for neurological disorders. It belongs to the class of urea-based compounds and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-[4-(allyloxy)phenyl]-N'-cyclohexylurea is not fully understood. However, it has been proposed that N-[4-(allyloxy)phenyl]-N'-cyclohexylurea acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). This leads to increased activity of the receptor, which in turn enhances neurotransmitter release and improves cognitive function.
Biochemical and Physiological Effects:
N-[4-(allyloxy)phenyl]-N'-cyclohexylurea has been shown to have several biochemical and physiological effects. It can increase the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are important for cognitive function. N-[4-(allyloxy)phenyl]-N'-cyclohexylurea can also reduce inflammation and oxidative stress in the brain, which can contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(allyloxy)phenyl]-N'-cyclohexylurea is its selectivity for the α7 nAChR. This makes it a useful tool for studying the role of this receptor in neurological disorders. However, N-[4-(allyloxy)phenyl]-N'-cyclohexylurea has a relatively short half-life, which can make it difficult to use in certain experiments. It is also important to note that N-[4-(allyloxy)phenyl]-N'-cyclohexylurea has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.

Future Directions

There are several future directions for research on N-[4-(allyloxy)phenyl]-N'-cyclohexylurea. One area of interest is the development of more potent and selective α7 nAChR modulators based on the structure of N-[4-(allyloxy)phenyl]-N'-cyclohexylurea. Another direction is the investigation of the potential use of N-[4-(allyloxy)phenyl]-N'-cyclohexylurea in combination with other drugs for the treatment of neurological disorders. Finally, more studies are needed to determine the safety and efficacy of N-[4-(allyloxy)phenyl]-N'-cyclohexylurea in humans, which could lead to its development as a therapeutic agent.
Conclusion:
In conclusion, N-[4-(allyloxy)phenyl]-N'-cyclohexylurea is a promising compound for the treatment of neurological disorders. Its selectivity for the α7 nAChR and neuroprotective effects make it a useful tool for studying the role of this receptor in cognitive function and neurodegeneration. However, more research is needed to determine its safety and efficacy in humans, and to develop more potent and selective modulators based on its structure.

Synthesis Methods

N-[4-(allyloxy)phenyl]-N'-cyclohexylurea can be synthesized using a multistep process. The first step involves the reaction of 4-(allyloxy)aniline with cyclohexyl isocyanate to form N-[4-(allyloxy)phenyl]-N'-cyclohexylurea. The product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

N-[4-(allyloxy)phenyl]-N'-cyclohexylurea has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. N-[4-(allyloxy)phenyl]-N'-cyclohexylurea has also been studied for its potential use in treating drug addiction and depression.

properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-cyclohexyl-3-(4-prop-2-enoxyphenyl)urea

InChI

InChI=1S/C16H22N2O2/c1-2-12-20-15-10-8-14(9-11-15)18-16(19)17-13-6-4-3-5-7-13/h2,8-11,13H,1,3-7,12H2,(H2,17,18,19)

InChI Key

HIZUXXLWMYZUOU-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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